

Craviten (M-71) CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Craviten

Cat. No.: B1258843

[Get Quote](#)

In-Depth Technical Guide: Craviten (M-71)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Craviten (M-71), also known by its chemical name Butobendine, is a compound identified as a potent antiarrhythmic agent. This technical guide provides a comprehensive overview of its chemical properties, pharmacological effects, and the experimental methodologies used to elucidate its activity. The information is compiled from foundational studies, offering insights into its potential as a cardiovascular drug candidate. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.

Chemical and Physical Properties

Craviten (M-71) is chemically defined as (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' - trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride. Its core structure is an ethylenediamine derivative.

Property	Value
Chemical Name	(2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' - trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride
Synonym	Butobendine
CAS Number	55769-65-8 (Butobendine)
Molecular Formula	C ₃₂ H ₄₈ N ₂ O ₁₀

Pharmacological Profile

Craviten (M-71) has demonstrated significant activity in several preclinical models, primarily related to the cardiovascular system.

Antiarrhythmic Activity

Craviten (M-71) is characterized as a strong antiarrhythmic agent.^[1] It has been shown to be effective in preventing and terminating experimentally induced cardiac arrhythmias in animal models.^[1]

Hemodynamic Effects

The compound exhibits a dose-dependent hypotensive effect, leading to a decrease in arterial blood pressure.^[2]

Spasmolytic Effects

In isolated tissue preparations, **Craviten** (M-71) has a direct depressing action on smooth musculature, indicating spasmolytic properties.^[3]

Effects on Platelet Aggregation

Craviten (M-71) has been observed to inhibit adenosine diphosphate (ADP)-induced platelet aggregation.^[4]

Toxicology

Acute toxicity studies have been conducted to determine the median lethal dose (LD50) in various animal models.

Animal Model	Route of Administration	LD50
Rats	Intraperitoneal (i.p.)	142 mg/kg
Mice	Intraperitoneal (i.p.)	550 mg/kg

Data extracted from Maj et al., 1980.[2]

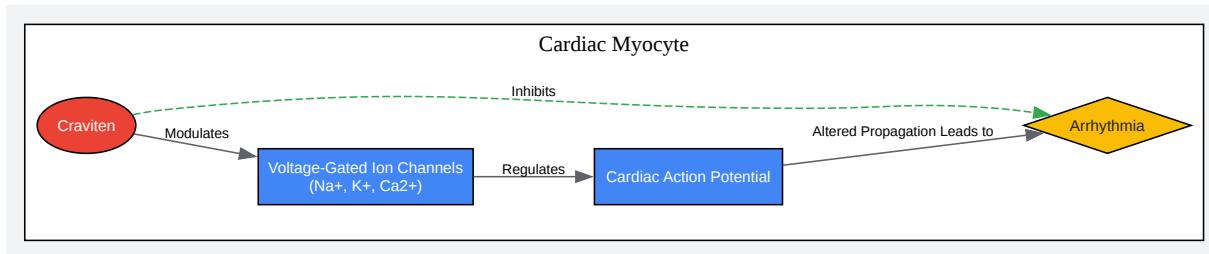
Experimental Protocols

The following sections detail the likely methodologies employed in the foundational studies of **Craviten** (M-71), based on standard pharmacological practices of the era.

In Vivo Antiarrhythmic and Hypotensive Studies in Feline Models

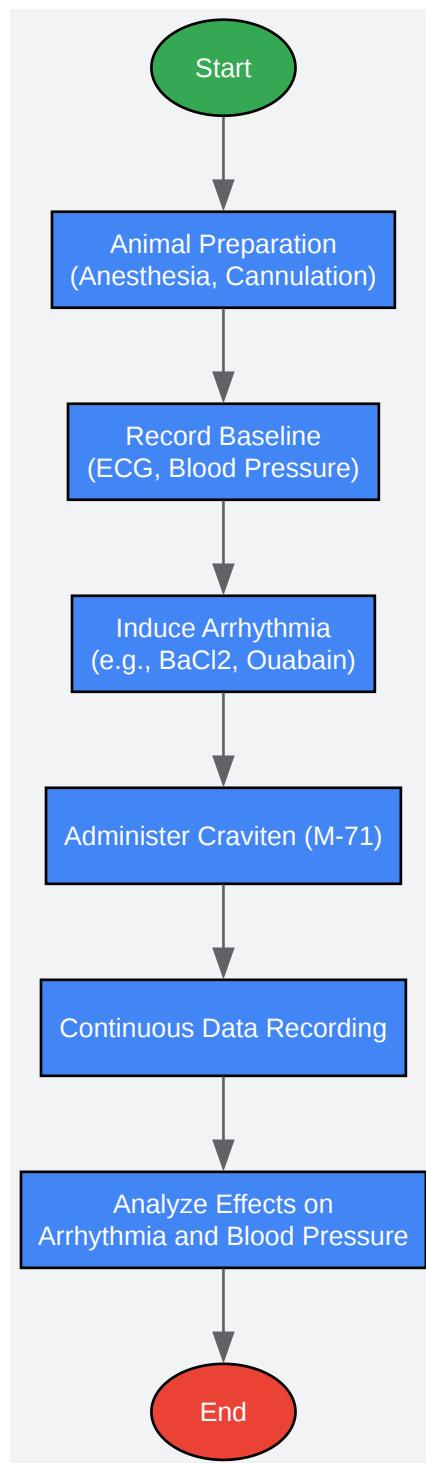
- Animal Model: Cats of either sex.
- Anesthesia: Anesthesia would be induced, likely with an agent such as pentobarbital.
- Surgical Preparation: The femoral vein would be cannulated for drug administration and the femoral artery for direct measurement of arterial blood pressure using a pressure transducer. Needle electrodes would be placed subcutaneously for electrocardiogram (ECG) recording.
- Induction of Arrhythmia: Arrhythmias could be induced by the administration of agents like barium chloride or ouabain.
- Drug Administration: **Craviten** (M-71) would be administered intravenously at varying doses.
- Data Acquisition: Continuous recording of arterial blood pressure and ECG would be performed to monitor changes in blood pressure, heart rate, and rhythm.
- Analysis: The dose-response relationship for the hypotensive effect and the efficacy of **Craviten** (M-71) in preventing or terminating arrhythmias would be determined.

Isolated Rabbit Ileum Spasmolytic Assay


- **Tissue Preparation:** A segment of the ileum from a rabbit would be dissected and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
- **Tension Measurement:** One end of the ileum segment would be attached to a fixed point, and the other to an isometric force transducer to record contractions.
- **Drug Application:** After a period of equilibration, **Craviten** (M-71) would be added to the organ bath in a cumulative manner to establish a concentration-response curve.
- **Analysis:** The inhibitory effect of **Craviten** (M-71) on the spontaneous contractions of the ileum would be quantified to determine its spasmolytic potency.

ADP-Induced Platelet Aggregation Assay

- **Sample Preparation:** Platelet-rich plasma (PRP) would be prepared from whole blood collected from human volunteers or animal models.
- **Aggregometry:** Platelet aggregation would be measured using a platelet aggregometer, which measures changes in light transmission through the PRP sample.
- **Assay Procedure:** A sample of PRP would be placed in the aggregometer and stirred. A baseline light transmission would be established. ADP would be added to induce platelet aggregation. In test samples, PRP would be pre-incubated with varying concentrations of **Craviten** (M-71) before the addition of ADP.
- **Analysis:** The extent of platelet aggregation would be quantified, and the inhibitory effect of **Craviten** (M-71) would be determined.


Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the antiarrhythmic action of **Craviten** (M-71) and the general experimental workflows.

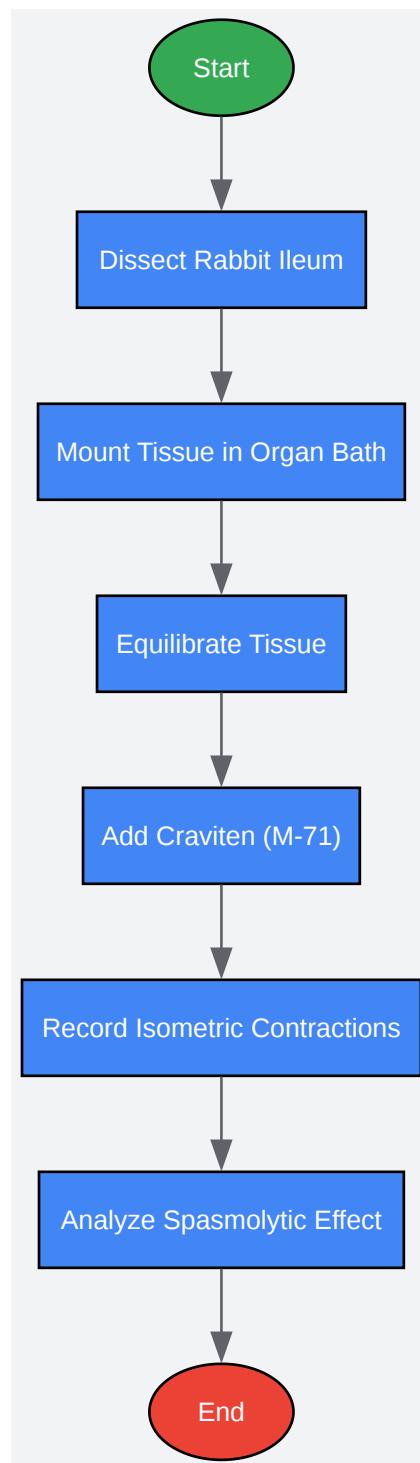

[Click to download full resolution via product page](#)

Figure 1: Proposed Antiarrhythmic Signaling Pathway of **Craviten** (M-71).

[Click to download full resolution via product page](#)

Figure 2: General Workflow for In Vivo Antiarrhythmic and Hypotensive Studies.

[Click to download full resolution via product page](#)

Figure 3: Workflow for Isolated Rabbit Ileum Spasmolytic Assay.

Discussion and Future Directions

The foundational research on **Craviten** (M-71) or Butobendine clearly establishes its potential as a cardiovascular agent with potent antiarrhythmic and hypotensive effects. The spasmolytic and antiplatelet activities further broaden its pharmacological profile. However, the available literature, primarily from the early 1980s, lacks the detailed molecular mechanism of action that is standard in modern drug development.

Future research should focus on elucidating the specific ion channels targeted by Butobendine in cardiac myocytes using patch-clamp electrophysiology. Identifying the molecular targets would enable a more precise understanding of its antiarrhythmic properties and could guide the development of more selective and potent analogues. Further in-depth studies are also warranted to explore its effects on different components of the cardiovascular system and to assess its potential therapeutic applications in various cardiovascular diseases.

Conclusion

Craviten (M-71) or Butobendine is a promising antiarrhythmic compound with a multifaceted pharmacological profile. This technical guide summarizes the key findings and experimental approaches from its initial characterization. While the foundational data are robust in demonstrating its physiological effects, further investigation at the molecular level is necessary to fully realize its therapeutic potential. The information presented herein serves as a valuable resource for researchers and scientists interested in the further development of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antiarrhythmic properties of Craviten (M-71) in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central action of Craviten (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of a new antiarrhythmic drug, Craviten (M-71) on the circulatory system in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of Craviten, a new antiarrhythmic drug, its 2R, 2'R isomer, quinidine and procaine amide on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Craviten (M-71) CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258843#craviten-m-71-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com